molecular formula C12H10FN3O B11141640 5-[(4-Fluorobenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile

5-[(4-Fluorobenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile

Cat. No.: B11141640
M. Wt: 231.23 g/mol
InChI Key: NZEJGVQZVBSSCY-UHFFFAOYSA-N
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Description

5-{[(4-fluorophenyl)methyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound that features an oxazole ring substituted with a fluorophenyl group, a methyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-fluorophenyl)methyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile typically involves the formation of the oxazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-fluorobenzylamine with 2-methyl-4-cyanobutanoyl chloride in the presence of a base such as triethylamine can yield the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-fluorophenyl)methyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or demethylated compounds.

Scientific Research Applications

5-{[(4-fluorophenyl)methyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infections.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-{[(4-fluorophenyl)methyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different core structures.

    Oxazole derivatives: Compounds with the oxazole ring but different substituents.

    Carbonitrile derivatives: Compounds with the carbonitrile group but different ring systems.

Uniqueness

5-{[(4-fluorophenyl)methyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H10FN3O

Molecular Weight

231.23 g/mol

IUPAC Name

5-[(4-fluorophenyl)methylamino]-2-methyl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C12H10FN3O/c1-8-16-11(6-14)12(17-8)15-7-9-2-4-10(13)5-3-9/h2-5,15H,7H2,1H3

InChI Key

NZEJGVQZVBSSCY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)NCC2=CC=C(C=C2)F)C#N

Origin of Product

United States

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